

# An In-depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

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## Compound of Interest

Compound Name:	3-Methyl-5-(tributylstannyl)isoxazole
Cat. No.:	B183927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-5-(tributylstannyl)isoxazole**, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, applications, and a detailed experimental protocol for its use in cross-coupling reactions.

## Core Properties

**3-Methyl-5-(tributylstannyl)isoxazole** is an organotin compound incorporating an isoxazole ring.<sup>[1][2]</sup> This structure makes it a valuable building block, particularly in the synthesis of more complex molecules. Its CAS Registry Number is 126085-89-0.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **3-Methyl-5-(tributylstannyl)isoxazole**

Property	Value	Source
CAS Number	126085-89-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C16H31NOSn	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	372.133 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Accurate Mass	373.143	<a href="#">[1]</a>
Boiling Point (Predicted)	383.6 ± 44.0 °C	<a href="#">[3]</a>
Physical Form	Neat	<a href="#">[2]</a>
Storage Temperature	2-8°C	<a href="#">[3]</a>
SMILES	CCCC--INVALID-LINK-- (CCCC)c1onc(C)c1	<a href="#">[1]</a>
InChI	InChI=1S/C4H4NO.3C4H9.Sn/ c1-4-2-3-6-5-4;31-3-4- 2;/h2H,1H3;31,3-4H2,2H3;	<a href="#">[2]</a>

## Applications in Organic Synthesis

**3-Methyl-5-(tributylstannylyl)isoxazole** is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. It is a useful research chemical for preparing isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[\[4\]](#) The isoxazole moiety is a common scaffold in medicinal chemistry, and this reagent provides a direct route to introduce the 3-methylisoxazole group into various molecular frameworks.

## Experimental Protocol: Stille Cross-Coupling Reaction

The following is a representative experimental protocol for a Stille cross-coupling reaction using **3-Methyl-5-(tributylstannylyl)isoxazole** with an aryl halide. This protocol is based on general procedures for Stille couplings and may require optimization for specific substrates.

**Materials:**

- **3-Methyl-5-(tributylstannyl)isoxazole**
- Aryl halide (e.g., Aryl iodide or bromide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), **3-Methyl-5-(tributylstannyl)isoxazole** (1.1 equivalents), and the palladium catalyst (0.05 equivalents).
- Add the anhydrous, deoxygenated solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

## Reaction Workflow

The following diagram illustrates the workflow of a typical Stille cross-coupling reaction involving **3-Methyl-5-(tributylstannyl)isoxazole**.

## Stille Coupling Experimental Workflow

Reactant Preparation  
(Aryl Halide, Stannane, Catalyst)

Combine

Reaction Setup  
(Inert Atmosphere, Solvent Addition)

Heat

Reaction  
(Heating and Stirring)

Cool & Quench

Workup  
(Quenching, Extraction)

Isolate Crude

Purification  
(Column Chromatography)

Isolate Pure

Product  
(Coupled Isoxazole Derivative)

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Caption: Workflow for a Stille cross-coupling reaction.

The isoxazole ring itself is a key structural motif in many biologically active compounds. The synthesis of substituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.<sup>[5]</sup> The ability to functionalize the

isoxazole ring at specific positions, as demonstrated by the utility of **3-Methyl-5-(tributylstannyli)isoxazole**, is crucial for developing new chemical entities in drug discovery programs.<sup>[6]</sup>

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## References

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